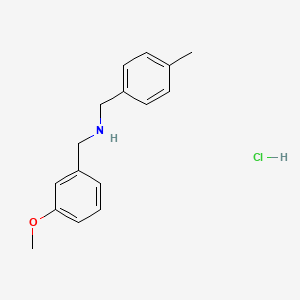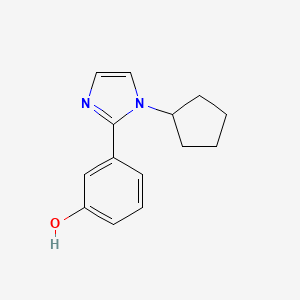![molecular formula C13H11FN2O3S B5406958 methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5406958.png)
methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate is a chemical compound that belongs to the class of thiophene carboxylates. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It acts by inhibiting the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell proliferation. It also induces apoptosis in cancer cells by activating the caspase cascade. Moreover, this compound has been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma.
Wirkmechanismus
The mechanism of action of Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate involves the inhibition of HDAC activity, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. It also induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and DNA fragmentation. Moreover, this compound has been shown to possess anti-inflammatory and anti-oxidant properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity by inhibiting the activity of HDAC, which is involved in the regulation of gene expression and cell proliferation. It also induces apoptosis in cancer cells by activating the caspase cascade. Moreover, it possesses anti-inflammatory and anti-oxidant properties, which may be attributed to its ability to scavenge reactive oxygen species and inhibit the production of pro-inflammatory cytokines. However, further studies are needed to elucidate the exact biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits potent anticancer activity against various cancer cell lines, making it a potential candidate for cancer therapy. However, there are also some limitations to its use in lab experiments. It is highly reactive and can be toxic if not handled properly. Moreover, its mechanism of action is not fully understood, and further studies are needed to elucidate its exact mode of action.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate. One of the potential applications is in the development of novel anticancer drugs. Further studies are needed to elucidate its mechanism of action and optimize its potency and selectivity. Moreover, its anti-inflammatory and anti-oxidant properties make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and asthma. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Additionally, this compound can be used as a tool compound to study the role of HDAC in gene expression and cell proliferation. Further studies are needed to evaluate its potential applications in epigenetic research.
Synthesemethoden
The synthesis of Methyl 3-({[(2-fluorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate involves the reaction of 2-amino-4-fluorobenzoic acid with thiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then treated with methyl iodide to obtain the final product. The yield of the product can be improved by optimizing the reaction conditions, including the reaction time, temperature, and solvent.
Eigenschaften
IUPAC Name |
methyl 3-[(2-fluorophenyl)carbamoylamino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c1-19-12(17)11-10(6-7-20-11)16-13(18)15-9-5-3-2-4-8(9)14/h2-7H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTZUKYAVAQHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-4-biphenylcarboxamide](/img/structure/B5406889.png)
![2-(5-{2-[(3,4-dichlorobenzyl)thio]ethyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5406898.png)

![3-(allylthio)-6-(3-bromo-4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5406922.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5406935.png)
![2-methyl-4-{methyl[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}butan-2-ol](/img/structure/B5406945.png)
![1'-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5406953.png)
![3-({[(3-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5406959.png)
![4-[1-(1-adamantylcarbonyl)-3-azetidinyl]pyridine](/img/structure/B5406972.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B5406973.png)
![4-{5-[(hydroxyimino)(phenyl)methyl]-2-thienyl}butanoic acid](/img/structure/B5406985.png)
![2-[(2,4-dimethoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B5406986.png)
